molecular formula C11H10O2 B3027222 Methyl 3-ethynyl-4-methylbenzoate CAS No. 1255099-13-8

Methyl 3-ethynyl-4-methylbenzoate

Cat. No. B3027222
CAS RN: 1255099-13-8
M. Wt: 174.20
InChI Key: IJWDCLWLOGCXOQ-UHFFFAOYSA-N
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Description

“Methyl 3-ethynyl-4-methylbenzoate” is a chemical compound with the molecular formula C11H10O2 . It has a molecular weight of 174.20 .


Molecular Structure Analysis

The InChI code for “Methyl 3-ethynyl-4-methylbenzoate” is 1S/C11H10O2/c1-4-9-7-10 (11 (12)13-3)6-5-8 (9)2/h1,5-7H,2-3H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 3-ethynyl-4-methylbenzoate” is a solid at room temperature . It has a boiling point of 273.9±33.0 C at 760 mmHg .

Scientific Research Applications

Chemical Properties

“Methyl 3-ethynyl-4-methylbenzoate” is a chemical compound with the molecular formula C11H10O2 . It has a molecular weight of 174.2 and a boiling point of 273.9±33.0 C at 760 mmHg . It is a solid at room temperature .

Catalyst in Esterification

“Methyl 3-ethynyl-4-methylbenzoate” can be synthesized by reacting various benzoic acids with methanol using an acidic catalyst . In a study, zirconium metal catalysts with fixed Ti showed the best activity . This process is significant as it represents the first time that the direct condensation of benzoic acid and methanol has been achieved using a metallic Lewis acid without other auxiliary Bronsted acids .

Flavoring Agent

Methyl benzoate compounds, including “Methyl 3-ethynyl-4-methylbenzoate”, have low toxicity and are mainly used in scents and as solvents . For example, Methyl benzoate has a fruity flavor that can be used in pineapple, strawberry, and cherry syrups .

Solvent in Resin Rubber

Methyl benzoate, a compound similar to “Methyl 3-ethynyl-4-methylbenzoate”, acts as a solvent in resin rubber . This suggests that “Methyl 3-ethynyl-4-methylbenzoate” could potentially be used in similar applications.

Raw Material for Antitumor Drug

Methyl p-bromobenzoate, another compound similar to “Methyl 3-ethynyl-4-methylbenzoate”, is the main raw material of pemetrexed disodium, an antitumor drug . This suggests that “Methyl 3-ethynyl-4-methylbenzoate” could potentially be used in the synthesis of antitumor drugs.

Raw Material for Antifungal Compound

Methyl p-bromobenzoate is also used in the synthesis of diglitin A , an antifungal compound . This suggests that “Methyl 3-ethynyl-4-methylbenzoate” could potentially be used in the synthesis of antifungal compounds.

Safety and Hazards

The safety data sheet for “Methyl 3-ethynyl-4-methylbenzoate” suggests that it should be handled with personal protective equipment and adequate ventilation . Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation .

properties

IUPAC Name

methyl 3-ethynyl-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-4-9-7-10(11(12)13-3)6-5-8(9)2/h1,5-7H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWDCLWLOGCXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695149
Record name Methyl 3-ethynyl-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-ethynyl-4-methylbenzoate

CAS RN

1255099-13-8
Record name Methyl 3-ethynyl-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-ethynyl-4-methylbenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To the solution of methyl 4-methyl-3-[(trimethylsilyl)ethynyl]benzoate (2.3 g) in THF (40 ml) was added tetrabutylammonium fluoride (1.0M in THF, 3.2 ml, 11 mmol) at ambient temperature and stirred for 15 minutes, concentrated and the residue purified by flash chromatography on silica gel (elution with 2% ethyl acetate in n-hexane) to provide methyl 3-ethynyl-4-methylbenzoate.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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